1-{[(Thian-3-yl)amino]methyl}cyclohexan-1-ol
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Overview
Description
1-{[(Thian-3-yl)amino]methyl}cyclohexan-1-ol is a chemical compound with the molecular formula C₁₂H₂₃NOS. It is characterized by the presence of a cyclohexanol group attached to a thian-3-ylamino moiety. This compound is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(Thian-3-yl)amino]methyl}cyclohexan-1-ol typically involves the reaction of cyclohexanone with thian-3-ylamine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, it is generally produced in small quantities for research purposes. The production process involves standard organic synthesis techniques, including purification steps such as recrystallization and chromatography to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions: 1-{[(Thian-3-yl)amino]methyl}cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions to form new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield cyclohexanone derivatives, while reduction can produce different cyclohexanol derivatives .
Scientific Research Applications
1-{[(Thian-3-yl)amino]methyl}cyclohexan-1-ol has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-{[(Thian-3-yl)amino]methyl}cyclohexan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Cyclohexanol: Shares the cyclohexanol moiety but lacks the thian-3-ylamino group.
Thian-3-ylamine: Contains the thian-3-ylamino group but lacks the cyclohexanol moiety.
Cyclohexanone: An oxidized form of cyclohexanol, used in similar synthetic applications
Uniqueness: 1-{[(Thian-3-yl)amino]methyl}cyclohexan-1-ol is unique due to the combination of the cyclohexanol and thian-3-ylamino groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications and potential therapeutic uses .
Properties
Molecular Formula |
C12H23NOS |
---|---|
Molecular Weight |
229.38 g/mol |
IUPAC Name |
1-[(thian-3-ylamino)methyl]cyclohexan-1-ol |
InChI |
InChI=1S/C12H23NOS/c14-12(6-2-1-3-7-12)10-13-11-5-4-8-15-9-11/h11,13-14H,1-10H2 |
InChI Key |
YLISVLCSBWOYBX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CNC2CCCSC2)O |
Origin of Product |
United States |
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